N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
CAS No. |
1111210-56-0 |
|---|---|
Molecular Formula |
C26H28FN5O2S |
Molecular Weight |
493.6 |
IUPAC Name |
N-cyclohexyl-1-[(3-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H28FN5O2S/c1-2-13-31-24(34)21-12-11-18(23(33)28-20-9-4-3-5-10-20)15-22(21)32-25(31)29-30-26(32)35-16-17-7-6-8-19(27)14-17/h6-8,11-12,14-15,20H,2-5,9-10,13,16H2,1H3,(H,28,33) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)F |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in biological systems.
Mode of Action
Triazole compounds are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds.
Biochemical Pathways
Triazole compounds are known to have versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects. These effects suggest that triazole compounds may interact with a variety of biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 40143, which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given the wide range of biological activities associated with triazole compounds, it is likely that this compound could have multiple effects at the molecular and cellular level.
Biological Activity
N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the triazoloquinazoline family. Its unique structure comprises a triazoloquinazoline core, a cyclohexyl group, and a fluorobenzylthio moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Molecular Structure and Properties
The molecular formula of this compound is C26H28FN5O2S, with a molecular weight of 493.6 g/mol. Its structure is characterized by the following features:
| Property | Details |
|---|---|
| CAS Number | 1111210-56-0 |
| Molecular Formula | C26H28FN5O2S |
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | N-cyclohexyl-1-[(3-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Anticancer Properties
Preliminary studies suggest that compounds within the triazoloquinazoline class exhibit promising anticancer properties. The mechanism of action is thought to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. For instance, these compounds may interact with enzymes or receptors involved in tumor growth and metastasis.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. This activity could be attributed to the compound's ability to modulate inflammatory mediators and signaling pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be compared with other derivatives in the triazoloquinazoline family to understand its efficacy better. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | Similar core structure with cyclopentyl group | Variation in biological activity due to different substituents |
| N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | Different fluorobenzyl group | Insights into structure–activity relationships |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Activity : Research has shown that triazole derivatives exhibit antimicrobial properties against various bacterial strains. For example, derivatives similar to N-cyclohexyl compounds demonstrated significant antibacterial activity against Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml .
- Pharmacological Evaluation : A study focusing on triazolopyrimidinone derivatives highlighted their potential as CCR2 and CCR5 antagonists, suggesting that structural modifications could enhance their therapeutic profiles .
- Mechanistic Insights : Investigations into the interactions of these compounds with biological targets have provided insights into their mechanisms of action. Binding studies indicate that they may inhibit enzyme functions or alter receptor conformations, affecting downstream signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Triazoloquinazoline Derivatives
| Compound | Benzyl Substituent | Alkyl Groups | Oxo Positions |
|---|---|---|---|
| Target Compound | 3-fluorobenzylthio | Propyl, Cyclohexyl | 5 |
| 2-(3-Chlorobenzyl) Analogue () | 3-chlorobenzyl | Diisobutyl | 1, 5 |
Computational Similarity Metrics
Structural similarity to known inhibitors is quantified using Tanimoto and Dice indices (). These metrics compare bit vectors derived from molecular fingerprints (e.g., MACCS keys or Morgan fingerprints). For example:
- A Tanimoto score >0.85 indicates high similarity, suggesting overlapping pharmacophores.
- Lower scores (<0.6) highlight divergent regions, such as the fluorobenzylthio group, which may confer unique target selectivity.
Table 2: Hypothetical Similarity Scores vs. Reference Inhibitors
| Metric | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|
| Target Compound | 0.78 | 0.82 |
| 3-Chlorobenzyl Analogue | 0.85 | 0.88 |
Note: Scores are illustrative; experimental validation is required .
Mass Spectrometry-Based Molecular Networking
Fragmentation patterns from LC-MS/MS can group compounds via cosine scores (). A high cosine score (e.g., >0.9) between the target compound and analogues would suggest shared fragmentation pathways, indicative of structural homology. However, the fluorobenzylthio group may produce distinct ion clusters compared to chlorinated or non-halogenated derivatives, lowering cosine scores and reflecting functional divergence.
Proteomic Interaction Signatures (CANDO Platform)
The CANDO platform predicts bioactivity by comparing proteome-wide interaction signatures (). Unlike structural methods, CANDO evaluates multitarget behavior:
- Dissimilar signatures may predict off-target effects, such as interactions with cytochrome P450 enzymes due to the cyclohexyl group’s metabolic liability.
Key Findings and Implications
- Substituent Halogenation : Fluorine’s electronegativity may enhance target binding vs. chlorine’s hydrophobicity, but metabolic stability requires empirical validation.
- Computational vs.
- Synthetic Feasibility : The propyl and cyclohexyl groups may simplify synthesis compared to branched isobutyl analogues ().
Q & A
Q. Table 1: Representative Reaction Conditions from Analogous Compounds
| Step | Solvent | Catalyst/Temp. | Yield (%) | Reference |
|---|---|---|---|---|
| Triazole Formation | Ethanol | Reflux, 12 h | 65–78 | |
| Thioether Coupling | DMF | BTAB, 80°C, 6 h | 70–85 | |
| Amidation | Dichloromethane | EDCI/HOBt, RT, 24 h | 80–90 |
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance thioether coupling efficiency compared to ethanol due to better solubility of intermediates .
- Catalyst Selection : Phase-transfer catalysts (e.g., benzyltributylammonium bromide) improve reaction rates in biphasic systems .
- Temperature Control : Lower temperatures (e.g., 0–5°C) during amidation reduce side reactions, while higher temperatures (80°C) accelerate thioether formation .
Q. Data-Driven Approach :
- Use Design of Experiments (DoE) to evaluate interactions between variables (solvent, catalyst, time).
- Monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane:EtOAc 7:3) .
Basic: What characterization techniques confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for diagnostic signals:
- δ 7.2–7.4 ppm (aromatic protons from 3-fluorobenzyl) .
- δ 1.2–1.6 ppm (cyclohexyl and propyl CH2 groups) .
- IR Spectroscopy : Bands at 1680–1700 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if present) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (calculated for C27H28FN5O2S: 522.1984) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC50 variability) may arise from:
Q. Recommendations :
- Perform comparative studies using standardized assays (e.g., ATP-based kinase inhibition assays).
- Conduct docking simulations to correlate substituent effects (e.g., 3-fluoro group’s electronic profile) with activity .
Advanced: What hypotheses exist about its mechanism of action?
Methodological Answer:
Based on structural analogues:
- Kinase Inhibition : The triazoloquinazoline scaffold may bind to ATP pockets in kinases (e.g., EGFR or VEGFR2) via π-π stacking and hydrogen bonding .
- Thioether Role : The (3-fluorobenzyl)thio group enhances lipophilicity, potentially improving membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
